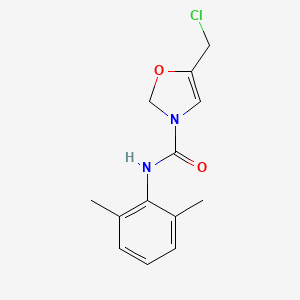
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3-hydroxycotinine. It is formed in the body through the process of glucuronidation, where trans-3-hydroxycotinine is linked to glucuronic acid. This compound is primarily used as a biomarker for nicotine exposure and metabolism in both clinical and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves the glucuronidation of trans-3-hydroxycotinine. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of trans-3-hydroxycotinine from biological samples, followed by enzymatic glucuronidation. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of trans-3-hydroxycotinine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzyme under physiological conditions.
Major Products:
Hydrolysis: Trans-3-hydroxycotinine and glucuronic acid.
Conjugation: this compound.
Wissenschaftliche Forschungsanwendungen
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is extensively used in various fields of scientific research:
Chemistry: As a standard for analytical methods to quantify nicotine metabolites.
Biology: To study nicotine metabolism and its effects on the body.
Medicine: As a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke.
Industry: In the development of smoking cessation therapies and nicotine addiction research.
Wirkmechanismus
The primary mechanism of action of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves its formation through the glucuronidation of trans-3-hydroxycotinine. This process is catalyzed by the enzyme UGT, which transfers glucuronic acid from UDPGA to trans-3-hydroxycotinine. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.
Trans-3-Hydroxycotinine: The precursor to 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide, also used as a biomarker.
Nicotine N-oxide: A minor metabolite of nicotine.
Uniqueness: this compound is unique due to its glucuronide conjugation, which makes it more water-soluble and easier to excrete. This property is particularly useful in studies of nicotine metabolism and exposure, as it provides a reliable measure of nicotine intake and processing in the body .
Eigenschaften
Molekularformel |
C16H20N2O8 |
|---|---|
Molekulargewicht |
368.34 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-9(19)5-8(10(18)7-3-2-4-17-6-7)25-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-4,6,8,10-14,16,20-22H,5H2,1H3,(H,23,24)/t8-,10+,11-,12-,13+,14-,16+/m0/s1 |
InChI-Schlüssel |
DWNJMLRCVVYXSW-JJVUEWAPSA-N |
Isomerische SMILES |
CN1[C@@H]([C@H](CC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Kanonische SMILES |
CN1C(C(CC1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)
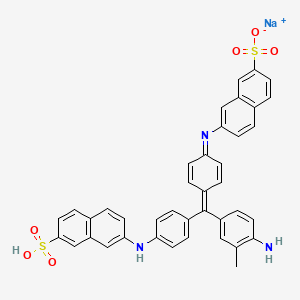


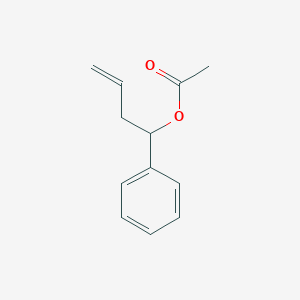
![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
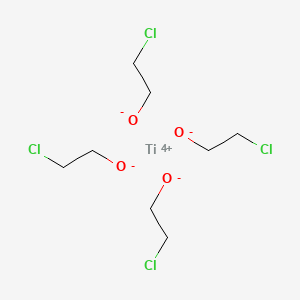

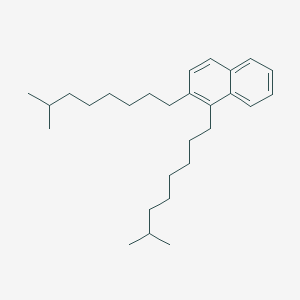

![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
